Regulatory Identity: Unique EP Impurity E Designation
2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is the sole chemical entity designated as Bromazepam EP Impurity E in the European Pharmacopoeia, distinguishing it from other listed impurities (A, B, C, D) [1]. While Impurity A (CAS 1563-56-0) and Impurity B (CAS 41526-21-0) serve as process-related impurities, only Impurity E carries the specific dibromo-substituted acetamide framework required for monitoring a critical degradation pathway in Bromazepam drug substance and finished product [2].
| Evidence Dimension | Regulatory status and intended use |
|---|---|
| Target Compound Data | Bromazepam EP Impurity E (CAS 1694-64-0); used for degradation product monitoring |
| Comparator Or Baseline | Bromazepam EP Impurity A (CAS 1563-56-0) and Impurity B (CAS 41526-21-0); used for synthetic process control |
| Quantified Difference | Not applicable—qualitative differentiation based on pharmacopeial classification |
| Conditions | European Pharmacopoeia monograph for Bromazepam |
Why This Matters
Procurement of the correct EP impurity reference standard is mandatory for regulatory compliance in method validation and batch release testing.
- [1] ChemWhat. Bromazepam EP Impurity E. View Source
- [2] ChemWhat. Bromazepam EP Impurity A. View Source
